3-Fluoro-3-methylazetidine
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Overview
Description
3-Fluoro-3-methylazetidine is an organic compound with the molecular formula C4H8FN. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a fluorine atom and a methyl group on the azetidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-methylazetidine typically involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method yields the 3-fluorinated azaheterocycles . Another approach involves the reaction of 2-(bromomethyl)-6-fluorobenzonitrile with this compound hydrochloride in anhydrous N,N-dimethylformamide in the presence of potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-methylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atom.
Cyclization Reactions: Cyclization can be achieved using reducing agents and appropriate catalysts.
Major Products:
Substitution Reactions: Products include derivatives where the fluorine atom is replaced by other functional groups.
Cyclization Reactions: Products include more complex heterocyclic compounds.
Scientific Research Applications
3-Fluoro-3-methylazetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-3-methylazetidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity and influence various biochemical pathways.
Comparison with Similar Compounds
3-Fluoropyrrolidine: Similar in structure but with a five-membered ring.
3-Fluoroazetidine: Lacks the methyl group present in 3-Fluoro-3-methylazetidine.
Uniqueness: this compound is unique due to the combination of the fluorine atom and the methyl group on the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-fluoro-3-methylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c1-4(5)2-6-3-4/h6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFERYMPRVKKATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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